molecular formula C16H13ClO2 B1599861 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 6552-68-7

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B1599861
CAS RN: 6552-68-7
M. Wt: 272.72 g/mol
InChI Key: RESSHTKZHPRDTR-NYYWCZLTSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, or CMPP, is a phenylpropene compound that has been widely studied in scientific research. It has been used in a variety of applications, ranging from organic synthesis to drug development. Additionally, the advantages and limitations of CMPP for laboratory experiments will be discussed, as well as potential future directions for research.

Scientific Research Applications

Nonlinear Optical Properties

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, exhibits significant nonlinear optical (NLO) properties. Research has shown that these chalcones can be excellent choices for use in semiconductor devices due to their notable intra- and inter-molecular charge transport and good electron transport materials, functioning as n-type in organic semiconductor devices (Shkir et al., 2019).

Fluorescence Conversion in Organic Charge Transfer Cocrystals

Studies on binary charge-transfer cocrystals involving chalcone derivatives like 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have revealed significant red-shifts in fluorescence due to charge-transfer interactions. These properties could be utilized in opto-electronic materials (Zhao et al., 2017).

Molecular Structure and Spectroscopic Studies

Research focusing on the molecular structure and spectroscopic properties of similar chalcone compounds provides insights into their potential applications in material science. These studies include analysis of vibrational wavenumbers, geometrical parameters, and molecular stability arising from hyper-conjugative interactions (Najiya et al., 2014).

Computational Insights

Computational studies on molecules like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one help to explore the chemical behavior, electronic properties, and molecular electrostatic potential of these compounds. This research aids in understanding their potential applications in various scientific fields (Adole et al., 2020).

Synthesis and Spectral Properties Correlation

Studies have been conducted to synthesize various chalcone compounds, including those related to 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and correlate their spectral properties. These studies are crucial for understanding the physical and chemical properties of these compounds, which have implications in material science and pharmaceutical research (Ahmed et al., 2007).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSHTKZHPRDTR-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194118
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS RN

41564-68-5, 6552-68-7
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC55908
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Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-4'-METHOXYCHALCONE
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and commercial 4-methoxyacetophenone, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one was obtained as yellow solid.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
RS Shinde - Mat. Sci. Res. India, 2021 - materialsciencejournal.org
Present investigation deals with the synthesis and density functional theory study (DFT) of a chalcone derivative;(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one (CPMPP). …
Number of citations: 6 www.materialsciencejournal.org
K Chandrasekharan, GRC Reddy… - Research Activities at the …, 2007 - Citeseer
Nonlinear optics is attracting the attention of researchers worldwide because of its numerous applications in photonics and optoelectronics. In order to build devices for such …
Number of citations: 2 citeseerx.ist.psu.edu
M Bernhard, JC Lutter, A Predecki - Acta Crystallographica Section E …, 2022 - scripts.iucr.org
The title molecule, C17H15FO2, was synthesized by a Claisen–Schmidt condensation with 4-fluorobenzaldehyde and 4′-ethoxyacetophenone. The torsion angles between the 4-…
Number of citations: 5 scripts.iucr.org
B Mathew, GE Mathew, G Ucar, M Joy, EK Nafna… - International journal of …, 2017 - Elsevier
The MAO-B inhibitory activity of chalcone (1, 3- diphenyl-2-propen-1-one) based compounds arise from its structural similarity with 1, 4-diphenyl-2-butene, a known MAO-B inhibitor. …
Number of citations: 61 www.sciencedirect.com
NM BHATIA, K MAHADIK - Scientia Pharmaceutica, 2008 - mdpi.com
The solution-phase combinatorial synthesis of aryl chalcones was studied by synthesizing a 6x4 array mini library. The mini libraries of chalcones were synthesized by condensation of 4…
Number of citations: 11 www.mdpi.com
APS Bonakdar, A Sadeghi, HR Aghaei… - Russian Journal of …, 2020 - Springer
Novel chalcone sulfonamide derivatives were synthesized starting from benzophenones and aldehydes in 3 steps. Also, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one …
Number of citations: 33 link.springer.com
HMA Maaroof, B Albogami, RAI Abou-Elkhair… - Molecules, 2022 - mdpi.com
A new series of nicotinonitrile derivatives 2–7 was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (1) to assess their …
Number of citations: 1 www.mdpi.com
HJ Ravindra, A John Kiran, K Chandrasekharan… - Applied Physics B, 2007 - Springer
The third order nonlinear optical properties of 4 ′ -methoxy chalcone and its derivatives have been investigated using a single-beam Z-scan technique with nanosecond laser pulses at …
Number of citations: 111 link.springer.com
D Zhang, L Ren, A Liu, Y Zhang, Y Lv, Q Gu - Research on Chemical …, 2022 - Springer
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted …
Number of citations: 3 link.springer.com
P Patel, D Gor, PS Patel - Chem Sci Trans, 2013 - academia.edu
We have prepared 2-{4-[2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4, 5-dihydro-pyrazol-1-yl}-2-oxoethoxy] phenyl}-3-(substituted phenyl)-1, 3-thiazolidin-4-one form N-[{4-[2-{5-(4-…
Number of citations: 5 www.academia.edu

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